M-Cymene M-Cymene 1-Isopropyl-3-methylbenzene, also known as 1-methyl-3-isopropylbenzene or 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1-Isopropyl-3-methylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-Isopropyl-3-methylbenzene has been primarily detected in feces. Within the cell, 1-isopropyl-3-methylbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isopropyl-3-methylbenzene can be found in blackcurrant, fruits, and sweet basil. This makes 1-isopropyl-3-methylbenzene a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 535-77-3
VCID: VC20898610
InChI: InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
SMILES: CC1=CC(=CC=C1)C(C)C
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

M-Cymene

CAS No.: 535-77-3

Cat. No.: VC20898610

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

M-Cymene - 535-77-3

Specification

Description 1-Isopropyl-3-methylbenzene, also known as 1-methyl-3-isopropylbenzene or 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1-Isopropyl-3-methylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-Isopropyl-3-methylbenzene has been primarily detected in feces. Within the cell, 1-isopropyl-3-methylbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isopropyl-3-methylbenzene can be found in blackcurrant, fruits, and sweet basil. This makes 1-isopropyl-3-methylbenzene a potential biomarker for the consumption of these food products.
CAS No. 535-77-3
Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name 1-methyl-3-propan-2-ylbenzene
Standard InChI InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
Standard InChI Key XCYJPXQACVEIOS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C)C
Canonical SMILES CC1=CC(=CC=C1)C(C)C
Boiling Point 175.1 °C
175 °C
Colorform Liquid
Melting Point -63.7 °C
-63.8 °C
-63.75°C

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